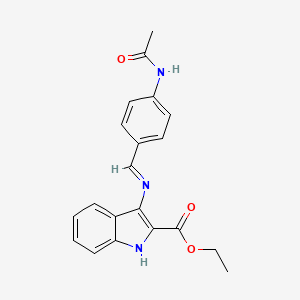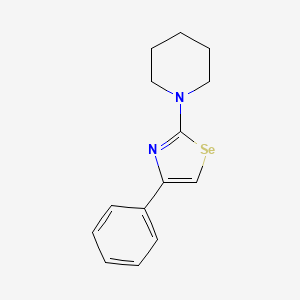
Piperidine, 1-(4-phenyl-2-selenazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(4-phenyl-2-selenazolyl)- is a heterocyclic compound that contains a piperidine ring fused with a selenazole ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-phenyl-2-selenazolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenyl-2-selenazole with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(4-phenyl-2-selenazolyl)- can undergo various chemical reactions, including:
Oxidation: The selenazole ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the selenazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxide derivatives, while substitution reactions can introduce various functional groups onto the piperidine or phenyl rings.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(4-phenyl-2-selenazolyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(4-phenyl-2-selenazolyl)- involves its interaction with specific molecular targets and pathways. The selenazole ring can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Selenazole: A heterocyclic compound containing selenium and nitrogen in a five-membered ring.
Phenylpiperidine: A compound with a piperidine ring substituted with a phenyl group.
Uniqueness
Piperidine, 1-(4-phenyl-2-selenazolyl)- is unique due to the combination of the piperidine, selenazole, and phenyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
154437-01-1 |
|---|---|
Molekularformel |
C14H16N2Se |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
4-phenyl-2-piperidin-1-yl-1,3-selenazole |
InChI |
InChI=1S/C14H16N2Se/c1-3-7-12(8-4-1)13-11-17-14(15-13)16-9-5-2-6-10-16/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI-Schlüssel |
LZTBJYVKHGYSDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=C[Se]2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
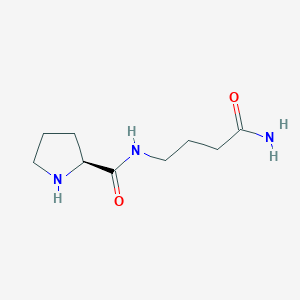
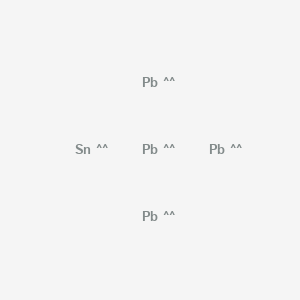
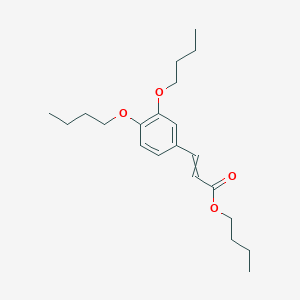
![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
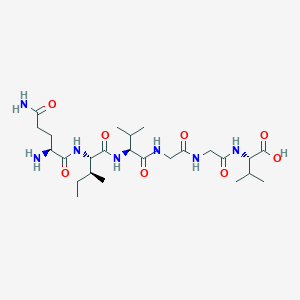
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)


![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)


